molecular formula C20H18F3N3O2 B2840434 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034559-40-3

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B2840434
CAS No.: 2034559-40-3
M. Wt: 389.378
InChI Key: QKQWHPDYNSKNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole-containing derivative featuring a pyrrolidine ring substituted at the 3-position with a 1H-benzo[d]imidazol-1-yl group and an ethanone bridge linked to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the benzimidazole-pyrrolidine scaffold may confer affinity for biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)28-16-7-5-14(6-8-16)11-19(27)25-10-9-15(12-25)26-13-24-17-3-1-2-4-18(17)26/h1-8,13,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQWHPDYNSKNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides under specific conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for N-oxide formation.

    Reduction: Sodium borohydride or lithium aluminum hydride for carbonyl reduction.

    Substitution: Nucleophiles such as amines or thiols under basic conditions for aromatic substitution.

Major Products:

    Oxidation: N-oxide derivatives of benzimidazole.

    Reduction: Corresponding alcohols from the reduction of the ethanone moiety.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethoxy group.

Scientific Research Applications

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the trifluoromethoxy group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Ethanone Scaffolds

The following compounds share core structural features but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound Pyrrolidine-linked benzimidazole, 4-(trifluoromethoxy)phenyl ~409.3 (calculated) Not reported in evidence; inferred stability from CF₃O group -
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethanone Trifluoromethyl (CF₃) instead of CF₃O; lacks pyrrolidine 335.3 Synthesized via Rh-catalyzed C–H activation; no bioactivity reported
1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanone Triazole-methoxy substituent instead of pyrrolidine; aryl group variability ~350–400 Antimicrobial activity (4b, 4d, 4e, 4f showed strong antibacterial effects)
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Piperidine instead of pyrrolidine; benzimidazole at 2-position 403.4 Retinol-binding protein antagonist (compound 65, 67% yield)
Sertaconazole (CAS 99592-32-2) Ethanone oxime with dichlorophenyl and benzothienyl groups 437.3 Potent antifungal activity; clinical use for mycotic infections

Key Research Findings and Gaps

  • Structural Advantages : The CF₃O group in the target compound likely improves metabolic stability compared to CF₃ () or nitro groups (), which are prone to reduction .
  • Unanswered Questions: No direct data exist on the target compound’s solubility, bioavailability, or toxicity.

Q & A

Basic Research Question

  • HPLC : Quantify impurities using a mobile phase of 0.1% TFA in water/acetonitrile (70:30) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and benzimidazole (N-H, ~3400 cm⁻¹) stretches .

How can biological activity be systematically evaluated?

Advanced Research Question
Prioritize target-specific assays based on structural analogs (e.g., kinase or GPCR inhibition):

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against purified targets (e.g., cytochrome P450) .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .
  • Data Interpretation : Compare dose-response curves with positive controls (e.g., ketoconazole for CYP3A4) .

How to address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question
Discrepancies often arise from divergent reaction conditions or assay protocols.

  • Methodology :
    • Reproducibility Checks : Standardize solvent purity (HPLC-grade) and catalyst batch .
    • Bioassay Harmonization : Use identical cell lines (e.g., HEK293 for receptor studies) and normalization methods .

What computational tools predict structure-activity relationships (SAR)?

Advanced Research Question

  • Molecular Docking : AutoDock Vina to model interactions with targets (e.g., benzimidazole binding to ATP pockets) .
  • QSAR Models : Train datasets using descriptors like logP and topological polar surface area (TPSA) .

How stable is this compound under physiological conditions?

Basic Research Question
Stability depends on pH and enzymatic degradation:

  • Methodology :
    • pH Stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC .
    • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation .

What strategies resolve regioselectivity challenges during synthesis?

Advanced Research Question

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for pyrrolidine nitrogen) .
  • Directed Ortho Metalation : Use n-BuLi to direct benzimidazole substitution .

How to evaluate interactions with serum proteins?

Advanced Research Question

  • Fluorescence Quenching : Monitor tryptophan emission changes in bovine serum albumin (BSA) .
  • Equilibrium Dialysis : Measure unbound fraction in plasma .

What are the synthetic alternatives for introducing the trifluoromethoxy group?

Basic Research Question

  • Electrophilic Fluorination : Use Selectfluor® to introduce fluorine .
  • Cross-Coupling : Suzuki-Miyaura with 4-(trifluoromethoxy)phenylboronic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.